3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one, also referred to as kb NB 142-70, is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases [, ]. This compound has been instrumental in elucidating the roles of PKD in various cellular processes and disease models, particularly in cancer research.
kb NB 142-70 is classified as a small molecule inhibitor and is typically sourced from specialized chemical suppliers for laboratory research purposes. Its CAS number is 1233533-04-4, and it is recognized for its light-sensitive properties. The compound appears as an off-white solid and is stored at temperatures between 2°C to 8°C .
The synthesis of kb NB 142-70 involves several key steps that lead to the formation of its unique benzothiolo-thiazepinone structure. While specific proprietary methods are not publicly disclosed, the general synthetic route includes:
The synthesis typically occurs in controlled laboratory environments to ensure high purity and efficacy .
kb NB 142-70 participates in various chemical reactions primarily as an inhibitor:
Reactions involving kb NB 142-70 often utilize dimethyl sulfoxide as a solvent. Other reagents may include various phosphorylation inhibitors to study the compound's effects on kinase pathways .
The mechanism by which kb NB 142-70 exerts its effects involves:
kb NB 142-70 is soluble in DMSO, facilitating its use in various biochemical assays. Its pharmacological profile indicates significant potential for further exploration in therapeutic applications .
The chemical stability and reactivity of kb NB 142-70 are crucial for its application in research settings. Its solubility in organic solvents like DMSO enhances its utility in biological assays.
kb NB 142-70 has several important applications in scientific research:
The compound kb NB 142-70 is systematically named 9-Hydroxy-3,4-dihydro-2H-[1]-benzothiolo[2,3-f][1,4]thiazepin-5-one under IUPAC conventions [1] [3]. Its canonical SMILES string is OC1=CC=C(SC3=C2SCCNC3=O)C2=C1
[1] [5], representing a fused tricyclic system with hydroxy, thioether, and lactam functionalities. This compact notation encodes the spatial connectivity critical for its biological activity.
kb NB 142-70 has the molecular formula C₁₁H₉NO₂S₂, with a precise molecular weight of 251.32 g/mol [1] [2] [4]. The formula reflects a sulfur-rich heterocyclic scaffold, contributing to its unique electronic properties and target interactions.
Table 1: Key Identifiers of kb NB 142-70
Property | Value |
---|---|
IUPAC Name | 9-Hydroxy-3,4-dihydro-2H-[1]-benzothiolo[2,3-f][1,4]thiazepin-5-one |
Canonical SMILES | OC1=CC=C(SC3=C2SCCNC3=O)C2=C1 |
Molecular Formula | C₁₁H₉NO₂S₂ |
Molecular Weight | 251.32 g/mol |
CAS Registry Number | 1233533-04-4 |
kb NB 142-70 exhibits marked solubility in DMSO (46.67 mg/mL, 185.70 mM), moderate solubility in ethanol (≥8.05 mg/mL with warming/ultrasonication), and near-insolubility in aqueous buffers [1] [4]. This profile necessitates stock solutions in DMSO for biological assays, with dilutions in aqueous media limited by precipitation risks. The compound’s logP (calculated) of ~2.8 suggests moderate hydrophobicity, aligning with its membrane permeability.
Table 2: Solubility Profile of kb NB 142-70
Solvent | Max. Concentration | Notes |
---|---|---|
DMSO | 100 mM (25.13 mg/mL) | Standard stock solution |
Ethanol | ≥8.05 mg/mL | Requires warming/ultrasonication |
Water | Insoluble | Not suitable for direct use |
kb NB 142-70 emerged from rational optimization of the progenitor inhibitor CID 755673 (PKD1 IC₅₀: 182 nM). Key modifications included ring fusion and heteroatom substitution, yielding a benzothienothiazepinone core that enhanced rigidity and target affinity [1] [7]. This reduced the PKD1 IC₅₀ to 28.3 nM—a 7-fold potency increase [1] [4].
The scaffold’s C1 thiazepinone ring and C9 hydroxy group were critical for isoform selectivity. Introduction of a thioether linkage minimized off-target interactions with PKC isoforms, while the planar tricyclic system improved fit into the PKD ATP-binding pocket [7]. Further optimization produced the methoxy analog kb-NB165-09, which maintained PKD inhibition but addressed metabolic instability issues in vivo [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7